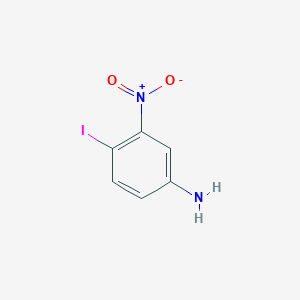

4-Iodo-3-nitroaniline

Description

Contextualization within Contemporary Halogenated Nitroaromatic Chemistry Research

Halogenated nitroaromatic compounds are a critical class of chemicals used extensively as intermediates in the synthesis of fine chemicals and active pharmaceutical ingredients. researchgate.netepa.gov A significant challenge in this field is achieving selective transformations, particularly in catalytic hydrogenation, where the nitro group is reduced to an amine. researchgate.netacs.org The carbon-halogen bond strength decreases from fluorine to iodine, making the carbon-iodine bond the most susceptible to cleavage (hydrodehalogenation) under reductive conditions. researchgate.netunimi.it

Research involving 4-Iodo-3-nitroaniline and its analogs, like 1-iodo-4-nitrobenzene (B147127), often serves as a model system to evaluate the chemoselectivity of new catalysts. researchgate.netacs.org The goal is to develop catalytic systems that can efficiently reduce the nitro group while preserving the fragile C-I bond. researchgate.net Studies have explored various catalysts, including Raney cobalt and platinum-vanadium on carbon (Pt-V/C), in both batch and continuous flow reactors to optimize reaction conditions for high selectivity toward the corresponding haloaniline. researchgate.netacs.org For instance, Raney cobalt has been identified as a highly selective catalyst for the hydrogenation of iodo-nitroaromatic compounds, minimizing the formation of deiodinated byproducts. researchgate.netacs.org

Significance of this compound as a Precursor and Functional Scaffold

The strategic placement of the amino, nitro, and iodo groups makes this compound a valuable precursor and functional scaffold in synthetic chemistry. a2bchem.com The iodo group is an excellent leaving group and a key participant in palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. a2bchem.com The amino and nitro groups can be readily transformed into other functionalities, providing a platform for building molecular complexity. a2bchem.com

This versatility is demonstrated in its application in various synthetic endeavors:

Examples of Derivatives Synthesized from this compound

| Derivative | Reaction Type / Subsequent Use | Application Area | Reference |

|---|---|---|---|

| N-(4-Iodo-3-nitrophenyl)benzamide | Acylation | Synthetic intermediate | |

| 4-Iodo-3-nitrobenzamide | Multi-step synthesis | Intermediate for antineoplastic agents | |

| Caffeine/4-Iodo-3-nitroaniline Co-crystal | Co-crystallization | Crystal engineering, materials science | rsc.org |

| 3,4-difluoro-N2-(2-fluoro-4-iodo-phenyl)-6-methoxy-benzene-1,2-diamine | Selective hydrogenation | Intermediate for Refametinib (API) | researchgate.netacs.org |

Overview of Key Research Domains and Methodological Approaches

The academic study of this compound spans several key domains, primarily solid-state chemistry and synthetic methodology development.

Solid-State Chemistry and Crystallography

The crystal structure of this compound has been a subject of significant interest. It is isostructural (isomorphous) with 4-chloro-3-nitroaniline (B51477), and both compounds undergo a continuous second-order phase transition at low temperatures (200 K for the iodo compound). researchgate.netiucr.org These phenomena have been investigated using a combination of single-crystal X-ray diffraction, Raman spectroscopy, and differential scanning calorimetry. researchgate.net

At room temperature, the crystal structure exhibits a disorder where the nitro group is inclined towards the benzene (B151609) ring in two different orientations. researchgate.netiucr.org This disorder is resolved at lower temperatures. iucr.org The crystal packing is characterized by a network of hydrogen bonds, including three-center N—H⋯(O)₂ bonds and two-center N—H⋯N bonds, which link the molecules into sheets. researchgate.net

Crystallographic Data for this compound (High-Temperature Phase)

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 293 K | researchgate.net |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/n | iucr.orgugr.es |

| a (Å) | 12.5219 | ugr.es |

| b (Å) | 4.2601 | ugr.es |

| c (Å) | 16.0008 | ugr.es |

| β (°) | 111.556 | ugr.es |

| Volume (ų) | 793.86 | ugr.es |

Synthetic and Methodological Research

Methodological research focuses on leveraging the compound's functional groups for selective chemical synthesis. As discussed, a primary area is the development of catalysts for the selective hydrogenation of the nitro group without causing deiodination. researchgate.netacs.org This research is crucial for producing high-purity halogenated anilines, which are important industrial intermediates. researchgate.net Methodologies often involve screening different catalysts (e.g., noble metal-based, Raney-type) and optimizing process parameters like temperature, pressure, and solvent in both batch and continuous-flow systems to maximize yield and selectivity. researchgate.netacs.org

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKZQOSCKSWUPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301141 | |

| Record name | 4-Iodo-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105752-04-3 | |

| Record name | 4-Iodo-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodo-3-nitrobenzenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Mechanistic Elucidation

Contemporary Methodologies for the Preparation of 4-Iodo-3-nitroaniline

Modern synthetic approaches to this compound leverage a variety of chemical principles, from classical electrophilic substitution to sophisticated transition metal-catalyzed reactions.

Regioselective Iodination of Nitroaniline Precursors

Direct iodination of 3-nitroaniline (B104315) is a primary route to this compound. The directing effects of the amino and nitro groups on the aromatic ring play a crucial role in determining the position of the incoming iodine atom.

A common method involves the use of iodine in the presence of an oxidizing agent. For instance, a reagent system of iodine and nitric acid in acetic acid has been shown to be effective for the iodination of various activated aromatic compounds, including nitroanilines, under ambient conditions. babafaridgroup.edu.in This method offers high yields (90-98%) and short reaction times. babafaridgroup.edu.in Another approach utilizes iodine and silver sulfate (B86663) (Ag₂SO₄). uky.edunih.gov While the iodination of 3-nitroaniline with Ag₂SO₄/I₂ in ethanol (B145695) can yield a mixture of 4- and 6-iodinated products, the use of non-polar solvents can significantly improve the regioselectivity, favoring the formation of the 4-iodo isomer. uky.edu

N-Iodosuccinimide (NIS) is another widely used iodinating agent. nih.gov The regioselectivity of NIS can be influenced by the presence of an acid catalyst. nih.gov For example, the use of NIS with p-toluenesulfonic acid (PTSA) has been reported for the iodination of various anilines. nih.gov

Table 1: Comparison of Reagents for Regioselective Iodination of 3-Nitroaniline

| Reagent System | Solvent | Key Features | Reference |

| I₂/HNO₃ | Acetic Acid | High yields (90-98%), ambient temperature, short reaction time. | babafaridgroup.edu.in |

| Ag₂SO₄/I₂ | Ethanol | Yields a mixture of 4- and 6-iodo isomers (3:1 ratio). | uky.edu |

| Ag₂SO₄/I₂ | Non-polar solvents | Improved regioselectivity towards the 4-iodo isomer. | uky.edu |

| NIS/PTSA | Acetonitrile | A common method for iodinating anilines. | nih.gov |

Diazotization-Mediated Iodination Protocols

The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable method for introducing an iodo group onto an aromatic ring via a diazonium salt intermediate. scribd.comthieme-connect.describd.com This process typically involves the diazotization of an aromatic amine, such as 3-nitroaniline, with sodium nitrite (B80452) in the presence of a strong acid, followed by the introduction of an iodide source, commonly potassium iodide. scribd.comtpu.ru

The reaction is generally carried out in two steps at low temperatures to ensure the stability of the diazonium salt. tpu.rucore.ac.uk However, one-pot procedures have been developed to streamline the process. tpu.ru For example, a one-pot method using a sulfonic acid-based cation-exchange resin in water allows for the sequential diazotization and iodination of aromatic amines, yielding iodoarenes in good yields (50-98%). tpu.ru Another innovative approach employs a polymer-supported nitrite reagent, which facilitates the one-pot diazotization–iodination and simplifies the work-up procedure. rsc.org Cooling the reaction to 10°C can suppress the formation of phenolic byproducts. rsc.org

Solvent-free methods have also been explored, utilizing reagents like silica (B1680970) sulfuric acid and grinding techniques to promote the reaction at room temperature. thieme-connect.de

Table 2: Diazotization-Mediated Iodination Protocols

| Method | Reagents | Key Features | Reference |

| Classical Sandmeyer | NaNO₂, HCl/H₂SO₄, KI | Two-step process, low temperature required. | scribd.comtpu.ru |

| Cation-Exchange Resin | NaNO₂, cation-exchange resin, KI | One-pot, eco-friendly, aqueous medium. | tpu.ru |

| Polymer-Supported Nitrite | Polymer-supported nitrite, KI | One-pot, simplified work-up. | rsc.org |

| Solvent-Free | NaNO₂, silica sulfuric acid, KI | Room temperature, grinding method. | thieme-connect.de |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has emerged as a powerful tool for the synthesis of aryl iodides, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. rsc.org

Iron(III)-catalyzed iodination using NIS has been shown to be highly efficient and regioselective. core.ac.ukacs.org The use of an iron(III) triflimide catalyst, generated in situ from iron(III) chloride and a triflimide-based ionic liquid, allows for the rapid iodination of a wide range of arenes under mild conditions. core.ac.ukacs.org This system can effectively iodinate even deactivated compounds. acs.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides an alternative route for forming the C-N bond in this compound. beilstein-journals.orgacsgcipr.org This reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. acsgcipr.org While highly effective for many substrates, the success of the Buchwald-Hartwig amination can be influenced by the electronic properties of the coupling partners. researchgate.netnih.gov For instance, the reaction of p-nitroaniline has been reported to be unsuccessful under certain conditions. researchgate.netnih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. In the context of this compound synthesis, this has led to the exploration of greener alternatives to traditional reagents and solvents.

The use of a sulfonic acid-based cation-exchange resin in water for diazotization-iodination is an example of an eco-friendly approach, as it employs a non-corrosive and reusable catalyst in an aqueous medium. tpu.ru Similarly, solvent-free methods, such as the use of nanosilica periodic acid as a catalyst for the Sandmeyer reaction, reduce the environmental impact by eliminating the need for organic solvents.

The development of catalytic systems using more abundant and less toxic first-row transition metals, such as iron, in place of precious metals like palladium, is another key aspect of green chemistry in this field. core.ac.ukacs.org

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and purity of this compound requires careful optimization of various reaction parameters.

Solvent Effects and Reaction Kinetics

The choice of solvent can have a profound impact on the regioselectivity and rate of iodination reactions. In the iodination of 3-nitroaniline with silver sulfate and iodine, switching from ethanol to a non-polar solvent dramatically improves the regioselectivity in favor of the desired 4-iodo isomer. uky.edunih.gov

In transition metal-catalyzed reactions, the solvent can also play a crucial role in activating the catalyst. For instance, in the iron(III)-catalyzed iodination of anisole (B1667542) with NIS, the use of the ionic liquid [BMIM]NTf₂ as a solvent leads to a significantly faster reaction compared to dichloromethane. core.ac.ukacs.org This acceleration is attributed to the greater cohesive pressure of the ionic liquid, which enhances the Lewis acidity of the iron catalyst. acs.org

The kinetics of the reaction are also influenced by temperature. In diazotization-mediated iodination, maintaining a low temperature (typically 0-5°C) is critical to prevent the decomposition of the unstable diazonium salt. scribd.com However, in some one-pot procedures, the reaction can be carried out at room temperature or even elevated temperatures, depending on the specific reagents and catalysts used. thieme-connect.dersc.org For example, in a one-pot tandem diazotization–iodination process, a temperature of 60 °C was required for the reaction of a substrate with a bulky ortho-substituent to reach completion. rsc.org

Catalyst Development and Ligand Effects

The direct iodination of aromatic compounds, particularly those with deactivating groups, often requires catalytic activation of the iodinating agent. Research has focused on various catalytic systems to enhance the efficiency and selectivity of this transformation.

Iron(III)-based catalysts have emerged as a powerful tool for activating N-iodosuccinimide (NIS), a common iodine source. acs.org The use of iron(III) triflimide, which can be generated in situ from iron(III) chloride, allows for the efficient iodination of a wide range of aromatic substrates under mild conditions. acs.orgthieme-connect.com For deactivated substrates like nitroanilines, these iron catalysts facilitate the reaction, which would otherwise be sluggish. thieme-connect.com The catalytic cycle is believed to involve the coordination of the Lewis acidic iron center to the NIS, rendering the iodine atom more electrophilic and susceptible to attack by the aromatic ring.

Silver salts, such as silver sulfate (Ag₂SO₄), in combination with elemental iodine (I₂), provide another effective method for the iodination of anilines. nih.govuky.edu This system is particularly noted for its ability to influence regioselectivity, although solvent choice plays a critical role. uky.edu For substrates that are difficult to iodinate directly, alternative multi-step methods involving diazonium salt intermediates have been developed. For instance, heterogeneous catalysts composed of acidic ionic liquids immobilized on silica-coated magnetite nanoparticles (Fe₃O₄@SILnP) can facilitate the diazotization of anilines, followed by iodination with sodium iodide. rsc.org This approach offers advantages such as rapid reaction times and easy magnetic separation of the catalyst. rsc.org

| Catalyst System | Iodine Source | Substrate Example | Key Findings | Reference |

|---|---|---|---|---|

| Fe(NTf₂)₃ (Iron(III) triflimide) | NIS (N-Iodosuccinimide) | 4-Nitroaniline | Highly efficient iodination of deactivated arenes; gives a single regioisomer. | acs.orgthieme-connect.com |

| Ag₂SO₄ (Silver Sulfate) | I₂ (Elemental Iodine) | 3-Nitroaniline | Yields a mixture of 4- and 6-iodo isomers; regioselectivity is solvent-dependent. | nih.govuky.edu |

| Fe₃O₄@SILnP | NaI (via Diazonium Salt) | Aromatic Amines | Heterogeneous, recyclable catalyst for diazotization-iodination; rapid and high-yielding. | rsc.org |

Control of Regioselectivity and Side Product Minimization

In the synthesis of this compound from 3-nitroaniline, achieving high regioselectivity is the principal challenge. The substrate contains two directing groups: an amino (-NH₂) group, which is strongly activating and ortho-, para-directing, and a nitro (-NO₂) group, which is strongly deactivating and meta-directing. wikipedia.orgmsu.edu

In 3-nitroaniline, the directing effects of both groups are cooperative. The amino group directs incoming electrophiles to positions 2, 4, and 6, while the nitro group directs to positions 1, 5, and the same positions 2 and 6. The most powerful activating group, the amino group, dictates the primary substitution pattern, favoring attack at the positions ortho (2 and 6) and para (4) to it. wikipedia.org Therefore, the primary products of iodination are this compound and 6-iodo-3-nitroaniline.

The minimization of the 6-iodo isomer and other potential side products, such as di-iodinated species, depends heavily on the reaction conditions. numberanalytics.com The choice of solvent and catalyst can significantly alter the product ratio. For example, the iodination of 3-nitroaniline using Ag₂SO₄/I₂ in ethanol yields a mixture of the 4-iodo and 6-iodo products in a 3:1 ratio, indicating a preference for the less sterically hindered para position. nih.govuky.edu In contrast, performing the reaction in non-polar solvents with silver salts can lead to much more pronounced regioselectivity. uky.edu Iron-catalyzed methods using NIS have also been reported to give single regioisomers in many cases, offering a pathway to minimize side products. acs.org

| Reagent/Catalyst | Solvent | Substrate | Product Ratio (4-iodo : 6-iodo) | Reference |

|---|---|---|---|---|

| Ag₂SO₄ / I₂ | Ethanol | 3-Nitroaniline | 3 : 1 | nih.govuky.edu |

| Fe(NTf₂)₃ / NIS | Dichloromethane | 4-Nitroaniline | Sole product (2-iodo-4-nitroaniline) | acs.org |

Mechanistic Insights into this compound Formation

Understanding the reaction mechanisms provides a framework for optimizing synthetic protocols and predicting outcomes. The formation of this compound is predominantly governed by the principles of electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction in which an atom on an aromatic ring, typically hydrogen, is replaced by an electrophile. wikipedia.org The reaction proceeds via a two-step mechanism. masterorganicchemistry.com

Attack by the Aromatic Ring : The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic iodine species (e.g., I⁺ generated from a source like I₂/Ag⁺ or NIS/Fe³⁺). This is the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.com It leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. wikipedia.org

Re-aromatization : A weak base (such as the solvent or counter-ion) removes a proton from the sp³-hybridized carbon atom of the sigma complex. masterorganicchemistry.com This restores the C-C pi bond and the aromaticity of the ring, yielding the final substituted product. wikipedia.org

In the case of 3-nitroaniline, the activating, ortho-, para-directing amino group enhances the nucleophilicity of the ring, particularly at the C4 (para) and C6 (ortho) positions. The electron-donating ability of the nitrogen atom stabilizes the positive charge in the sigma complex intermediate through resonance, making the attack at these positions more favorable than at the meta position. wikipedia.org

Role of Intermediates in Iodination Reactions

The key intermediate in the electrophilic iodination of 3-nitroaniline is the arenium ion (sigma complex). dalalinstitute.com When the electrophile attacks the C4 position (para to the amino group), a particularly stable intermediate is formed. The positive charge can be delocalized across the ring and, crucially, onto the nitrogen atom of the amino group, forming an iminium ion resonance structure. This provides substantial stabilization compared to the intermediate formed from attack at the C5 position (meta to the amino group), where the positive charge cannot be delocalized onto the nitrogen. This enhanced stability of the intermediate for para-substitution is a major reason for the observed regioselectivity. wikipedia.org

An alternative pathway to aryl iodides involves the formation of triazene (B1217601) intermediates. akjournals.com This method starts with the diazotization of the aniline (B41778) to form a diazonium salt. This transient species can be intercepted by a secondary amine (like pyrrolidine) to form a stable triazene. The triazene can then be isolated and later decomposed in the presence of an iodide source, often under acidic conditions, to yield the aryl iodide. akjournals.com This provides a different mechanistic route that avoids direct, and sometimes difficult, electrophilic iodination.

Reductive and Oxidative Pathways in Aniline Derivatization

Once formed, this compound can be further modified through reactions involving its amino and nitro functional groups. These derivatizations are crucial for building more complex molecular architectures.

Reductive Pathways : The nitro group is highly susceptible to reduction and can be converted into a variety of other functional groups. The most common transformation is its reduction to an amino group, which can be achieved using reagents like tin(II) chloride or catalytic hydrogenation. acs.org This would convert this compound into 4-iodo-1,2-diaminobenzene. The reduction of nitroanilines can sometimes lead to oligomerization products through the formation of azo linkages as intermediates. acs.org The process is believed to proceed through nitroso (-N=O) and hydroxylamino (-NH-OH) intermediates before reaching the final amine. acs.org

Oxidative Pathways : The amino group of an aniline derivative can undergo oxidative reactions. For example, a mild and efficient copper(I)-catalyzed oxidative coupling of anilines can produce azo compounds (R-N=N-R) or, in the case of secondary anilines, tetrasubstituted hydrazines (R₂N-NR₂). nih.gov The proposed mechanism involves the formation of nitrogen radicals which then dimerize. nih.gov Another oxidative process involves the reaction of anilines with oxidants like sodium periodate (B1199274) (NaIO₄) to achieve coupling with other aromatic amines, a reaction used in bioconjugation. nih.gov These pathways highlight the versatility of the aniline functional group in forming new N-N and C-N bonds.

Molecular Structure, Intermolecular Interactions, and Solid State Phenomena

Crystallographic Investigations of 4-Iodo-3-nitroaniline and Its Derivatives

Crystallographic techniques, particularly single-crystal X-ray diffraction, have been instrumental in elucidating the detailed structural features of this compound in its solid state. These investigations have revealed a dynamic structure that responds to changes in temperature, leading to distinct phases with unique characteristics.

Single-crystal X-ray diffraction studies have provided a precise three-dimensional map of the atomic arrangement within this compound. researchgate.net Analysis at room temperature (293 K) reveals a monoclinic crystal system. researchgate.netresearchgate.net In this high-temperature phase, the primary amine group (–NH₂) adopts a pyramidal geometry. researchgate.netnumberanalytics.com A key conformational feature is the orientation of the nitro group (–NO₂), which is inclined with respect to the plane of the benzene (B151609) ring. researchgate.netnumberanalytics.com

At a low temperature of 120 K, the compound exists in a different phase, though it retains its fundamental molecular conformation. researchgate.net In the low-temperature structure, there are two pairs of independent molecules, with the molecules within each pair being related by noncrystallographic inversion centers. researchgate.net

Crystallographic Data for this compound

| Parameter | High-Temperature Phase (293 K) | Low-Temperature Phase (120 K) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| a (Å) | 12.5219 | 12.4284 |

| b (Å) | 4.2601 | 8.4419 |

| c (Å) | 16.0008 | 15.7093 |

| β (°) | 111.556 | 111.338 |

| Volume (ų) | 793.86 | 1537.2 |

Source: Fábry et al., 2014. researchgate.netresearchgate.net

This compound is isostructural with its chloro-analogue, 4-chloro-3-nitroaniline (B51477), and both undergo a continuous, second-order phase transition upon cooling. researchgate.netnumberanalytics.com This transition in this compound occurs at a temperature of 200 K. researchgate.netnumberanalytics.com Such transitions involve a continuous change in a structural parameter without latent heat. numberanalytics.com

The transition from the high-temperature phase (above 200 K) to the low-temperature phase has been investigated through single-crystal X-ray diffraction, Raman spectroscopy, and differential scanning calorimetry. researchgate.netnumberanalytics.com A significant structural change accompanying this phase transition is the doubling of the b lattice parameter in the low-temperature unit cell compared to the room-temperature cell. researchgate.net This change signifies a shift to a more ordered, lower-symmetry arrangement at reduced temperatures.

A prominent feature of the high-temperature crystal structure of this compound is the presence of conformational disorder in the nitro substituent. researchgate.netnumberanalytics.com The nitro group is disordered over two distinct orientations, inclined towards the benzene ring plane, with each site having an occupancy of 0.5. numberanalytics.com This phenomenon is attributed to the energetic competition between different hydrogen bonding configurations. researchgate.net

Upon cooling and passing through the 200 K phase transition, this disorder is resolved. researchgate.net In the low-temperature phase, the nitro groups become fixed in a single orientation. researchgate.net The structure of this low-temperature phase exhibits inversion twinning, which can be described as the presence of stacking faults in the crystal lattice. researchgate.net This is indicated by a Flack parameter very close to 0.5, suggesting an equal presence of twinned domains. researchgate.net

Polymorphism and Phase Transitions in Solid States

Supramolecular Assembly and Non-Covalent Interactions

The crystal packing of this compound is governed by a network of non-covalent interactions. These forces, though weaker than covalent bonds, are highly directional and collectively dictate the supramolecular architecture of the solid. researchgate.netmdpi.com

Hydrogen bonds are the principal interactions defining the supramolecular structure of this compound. The molecules are linked into sheets through a combination of two primary types of hydrogen bonds. numberanalytics.com

Firstly, there are three-center N–H⋯(O)₂ hydrogen bonds, where a single hydrogen atom from the amine group interacts with both oxygen atoms of a nitro group on an adjacent molecule. numberanalytics.com It is believed that the competition inherent in these three-centered bonds is a primary reason for the disorder observed in the nitro group at room temperature. researchgate.net

Secondly, a moderately strong N–H⋯N hydrogen bond connects the amine group of one molecule to the amine group of another. researchgate.netresearchgate.net This interaction creates a robust backbone for the crystal structure, forming a zigzag chain with a C(3) graph-set motif that runs parallel to the monoclinic b axis. researchgate.netresearchgate.net This specific hydrogen-bonding network is preserved in both the high- and low-temperature phases of the crystal. researchgate.netresearchgate.net

Furthermore, in the broader class of iodo-nitroaromatic compounds, short contacts between the iodine atom and an oxygen atom of a nitro group (iodo⋯nitro interactions) are recognized as a substantial factor in supramolecular aggregation. capes.gov.br These halogen-bonding interactions, alongside other weak forces, contribute to the stability and specific packing arrangement observed in the crystal lattice of this compound and its derivatives. iucr.org

Halogen Bonding Interactions Involving the Iodine Moiety (I⋯O, I⋯nitro)

The iodine atom in organoiodine compounds possesses an electron-deficient region, known as a σ-hole, which can participate in attractive, directional interactions with electron-rich atoms, a phenomenon termed halogen bonding. The interaction between an iodine atom and the oxygen of a nitro group (I⋯O) is a particularly robust and well-documented supramolecular synthon used in crystal engineering. core.ac.uk This iodo⋯nitro interaction has been identified as a key structure-directing force in numerous nitro-iodoarenes. core.ac.ukiucr.org

In studies of various nitrobenzylidene-iodoaniline isomers, the I⋯O(nitro) halogen bond was observed in several structures, demonstrating its potential to direct molecular assembly. iucr.orgacs.org However, the formation of this bond is not guaranteed and competes with other potential interactions. For instance, in certain co-crystals, halogen bonds may form preferentially with other acceptor sites, such as an imine nitrogen, over the nitro oxygen. acs.org

Aromatic π…π Stacking Interactions in Crystalline Architectures

Aromatic π…π stacking is another significant non-covalent interaction that influences the crystal packing of planar aromatic molecules. This interaction involves the face-to-face or offset stacking of aromatic rings, contributing to the stabilization of the crystal lattice.

In the broader family of iodo-nitroanilines and their derivatives, π…π stacking interactions are frequently observed, often working in concert with hydrogen and halogen bonds to build the final crystal architecture. iucr.orgresearchgate.net For example, in the crystal structure of 4-nitrobenzylidene-2′-iodoaniline, individual molecular chains formed by hydrogen bonds are further linked into sheets by π…π stacking interactions. researchgate.net In another isomer, these stacking interactions, combined with other forces, contribute to the formation of a complete three-dimensional structure with a centroid-to-centroid distance of 3.650 Å. iucr.org

However, much like the iodo⋯nitro interaction, π…π stacking is not a universal feature in this class of compounds. In the specific case of 4-Iodo-2-methyl-5-nitroaniline, for instance, no significant aromatic π–π-stacking interactions are present in the crystal structure. researchgate.net The presence and geometry of these interactions are highly sensitive to the substitution pattern on the aromatic ring, which modulates the molecule's electronic distribution and steric profile.

Construction of Complex Sheets and Three-Dimensional Frameworks

The interplay of the aforementioned interactions—hydrogen bonding, halogen bonding, and π-stacking—results in the assembly of molecules into extended supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks.

The crystal structure of this compound is a prime example of a sheet-like architecture. In this case, the molecules are primarily linked by a combination of hydrogen bonds. Specifically, the structure features three-center N—H⋯(O)₂ hydrogen bonds, where the amino group interacts with the two oxygen atoms of a nitro group on a neighboring molecule, alongside two-center N—H⋯N hydrogen bonds. researchgate.net This network of hydrogen bonds effectively connects the molecules into robust two-dimensional sheets. researchgate.net

In related isomeric systems, the construction principle can be different. The combination of C—H⋯O hydrogen bonds and I⋯O(nitro) interactions can generate sheets, which are then further linked by π⋯π stacking forces to create a three-dimensional framework. iucr.org The co-crystal of caffeine (B1668208) and this compound also forms a layered structure, though it is characterized by comparatively weak intralayer interactions. rsc.org

Co-crystallization and Crystal Engineering Principles

Co-crystallization is a powerful crystal engineering strategy used to modify the physicochemical properties of a solid, such as solubility, stability, and mechanical behavior, without altering the covalent structure of the active molecule. ul.ie This is achieved by combining the target molecule with a carefully selected "co-former" in a specific stoichiometric ratio.

Rational Design of Co-crystals Involving this compound

The rational design of co-crystals hinges on the predictable formation of robust supramolecular synthons between the target molecule and the co-former. ul.iemdpi.com A systematic study on the co-crystallization of caffeine with a series of halogenated nitroanilines, including this compound, exemplifies this approach. rsc.orgscribd.com

In this research, caffeine was chosen as a co-former, and a 1:1 co-crystal with this compound (CAF/4I3NA) was successfully synthesized and characterized. rsc.org The goal of this systematic approach was to investigate how the interplay of various functional groups across a series of related anilines would direct the resulting co-crystal structures and, consequently, their properties. rsc.orgscribd.com While computational screening methods can aid in predicting favorable co-former pairings, this study also highlighted the importance of a broad experimental search, as sometimes unexpected synthons can form. rsc.orgrsc.org

Structure-Mechanical Property Relationships in Co-crystalline Systems

A key motivation for co-crystal design is the ability to tune the material's mechanical properties. The arrangement of molecules and the strength of the interactions between them directly influence how a crystal responds to stress. researchgate.net

The study of caffeine-nitroaniline co-crystals established a clear relationship between the supramolecular structure and the mechanical behavior of the crystals. rsc.orgscribd.com The co-crystals were classified based on their packing (e.g., 2D flat layer, corrugated layer, 3D interlocked) and the strength of their intermolecular interactions. rsc.org The mechanical response was assessed qualitatively by applying pressure to the crystals.

The co-crystal of caffeine and this compound (CAF/4I3NA) was found to form a structure with weak interactions within its layers. Upon the application of mechanical stress, this co-crystal exhibited brittle fracture. rsc.orgscribd.com This behavior contrasted with other co-crystals in the same series that had strong intralayer interactions, which showed shear deformation (plasticity). rsc.org

| Co-crystal | Structural Motif | Interaction Strength | Mechanical Behavior |

|---|---|---|---|

| CAF/4I3NA | 2D Layered | Weak Intralayer | Brittle Fracture rsc.org |

| CAF/4Cl3NA | 2D Layered | Weak Intralayer | Brittle Fracture rsc.org |

| CAF/2I4NA | 2D Flat Layer | Strong Intralayer | Shear Deformation rsc.org |

| CAF/2Cl5NA | 2D Flat Layer | Strong Intralayer | Shear Deformation rsc.org |

| CAF/4F3NA | 3D Interlocked | - | Brittle Fracture rsc.org |

Transferability of Supramolecular Synthons

A central goal of crystal engineering is the ability to reliably predict crystal structures based on the concept of transferable supramolecular synthons—robust and predictable patterns of intermolecular interactions. The iodo⋯nitro synthon is often considered a reliable tool in the design of new crystal structures. core.ac.uk Its robustness stems from the well-defined electronic and geometric characteristics of the halogen bond. core.ac.uk

However, the transferability of any given synthon is not absolute. The formation of a crystal structure is a complex process of molecular recognition where various potential synthons compete. The study involving caffeine and this compound demonstrates this complexity. rsc.org While certain synthons might be anticipated based on the functional groups present, the final structure may be governed by a different, more stable arrangement. The observation that even "least expected synthons" can play a role underscores the need for comprehensive screening and characterization. rsc.org The successful application of approaches like the Supramolecular Synthon-Based Fragment Approach (SBFA) to quantify interactions shows a move towards a more predictive science, but the competition between different interaction types remains a key challenge in the field. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Caffeine |

| 4-chloro-3-nitroaniline |

| 2-iodo-4-nitroaniline |

| 2-chloro-5-nitroaniline |

| 4-fluoro-3-nitroaniline |

| 4-nitrobenzylidene-2′-iodoaniline |

| 4-Iodo-2-methyl-5-nitroaniline |

Advanced Spectroscopic Characterization and Computational Studies

Application of Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental in the detailed characterization of 4-iodo-3-nitroaniline, providing definitive information on its structure, purity, and molecular composition.

Vibrational Spectroscopy (Raman and FTIR) for Structural Confirmation

Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FTIR) techniques, serves as a powerful tool for confirming the molecular structure of this compound by probing its molecular vibrations. gatewayanalytical.com These techniques are complementary, as Raman spectroscopy detects changes in polarizability, making it sensitive to homo-nuclear bonds (e.g., C-C), while FTIR measures changes in dipole moment, effectively identifying hetero-nuclear functional groups. gatewayanalytical.com

Studies on this compound and isostructural compounds like 4-chloro-3-nitroaniline (B51477) have utilized Raman spectroscopy to investigate their structures and phase transitions. researchgate.netresearchgate.net The Raman spectrum of this compound provides a unique fingerprint based on its vibrational modes. For instance, characteristic peaks corresponding to the N-H stretching of the amine group, symmetric and asymmetric stretching of the nitro (NO₂) group, and vibrations of the benzene (B151609) ring, including the C-I bond, can be identified. These experimental spectra are often interpreted with the aid of DFT calculations, which help in the precise assignment of the observed vibrational bands. researchgate.net The analysis confirms the presence and connectivity of the functional groups as dictated by its chemical name.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Information Provided |

| N-H Stretching | 3300-3500 | Confirms the presence of the primary amine (-NH₂) group. |

| C-H Aromatic Stretching | 3000-3100 | Indicates the aromatic nature of the benzene ring. |

| NO₂ Asymmetric Stretching | 1500-1560 | Confirms the presence of the nitro (-NO₂) group. |

| NO₂ Symmetric Stretching | 1335-1385 | Further confirms the nitro group. |

| C=C Aromatic Stretching | 1400-1600 | Corresponds to the vibrations of the benzene ring framework. |

| C-N Stretching | 1250-1360 | Relates to the bond between the ring and the amine/nitro groups. |

| C-I Stretching | 500-600 | Confirms the presence of the iodine substituent. |

Note: The exact wavenumbers for this compound would be determined from its specific experimental spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure and assessing the purity of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring exhibit distinct chemical shifts and coupling patterns due to the electronic effects of the iodo, nitro, and amino substituents. The electron-withdrawing nitro group and the iodo atom, along with the electron-donating amino group, create a unique electronic distribution that deshields or shields adjacent protons to varying degrees. This results in a specific set of signals in the aromatic region of the spectrum, and the integration of these signals confirms the number of protons. The protons of the amino group typically appear as a broad singlet. rsc.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. spectrabase.com The carbon atoms directly attached to the electronegative iodine and nitro groups are significantly shifted downfield. The position of the signals confirms the substitution pattern on the benzene ring. For example, in a related compound, 4-iodo-3-nitroanisole, the carbon atoms show distinct shifts that allow for full structural assignment. nih.gov NMR characterization is a standard method used in synthetic procedures involving this compound. mdpi.com

Mass Spectrometry (GC-MS) for Compound Identification and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for identifying this compound and analyzing its fragmentation pattern upon ionization. In GC-MS, the gas chromatograph separates the compound from any impurities, after which the mass spectrometer ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio.

The mass spectrum of this compound will show a distinct molecular ion (M⁺) peak corresponding to its molecular weight (264.02 g/mol ). spectrabase.comepa.gov The high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). massbank.eu The presence of iodine, a heavy halogen, will also lead to characteristic isotopic patterns and fragmentation, such as the loss of the iodine atom. The analysis of these fragment ions helps to confirm the identity and structure of the compound. future4200.com

Theoretical and Computational Chemistry Investigations

Computational chemistry provides a theoretical framework to understand the electronic properties of this compound at a molecular level, complementing experimental findings.

Quantum Chemical Studies (Density Functional Theory) on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules like this compound. researchgate.net DFT calculations can predict the optimized molecular geometry, bond lengths, and bond angles with high accuracy, which often show good agreement with data obtained from X-ray crystallography. researchgate.net

Analysis of Intramolecular Charge Transfer (ICT) and Electronic Transitions

The "push-pull" nature of this compound, with its electron-donating amino group and electron-withdrawing nitro group, facilitates Intramolecular Charge Transfer (ICT) upon electronic excitation. rsc.org This phenomenon is central to the optical and electronic properties of the molecule.

Upon absorption of light, an electron is promoted from an occupied orbital (often localized on the donor part of the molecule) to an unoccupied orbital (often localized on the acceptor part). In this compound, this corresponds to a transition from a state with electron density concentrated around the amino group and the benzene ring (HOMO) to a state where the electron density is shifted towards the nitro group (LUMO). nycu.edu.twacs.org This charge redistribution is known as an ICT transition.

Theoretical methods, particularly Time-Dependent DFT (TD-DFT), are employed to calculate the electronic absorption spectra and characterize these electronic transitions. nycu.edu.twuea.ac.uk The calculations can predict the wavelength of maximum absorption (λmax) and the nature of the transitions (e.g., π → π*). Studies on similar molecules have shown that the energy and intensity of the ICT band are sensitive to the electronic properties of the substituents and the solvent environment. rsc.org The analysis of ICT is crucial for designing molecules with specific nonlinear optical (NLO) properties, where significant charge transfer is a desirable feature. researchgate.net

Prediction and Interpretation of Spectroscopic Signatures (e.g., SERS Enhancement Factors)

The prediction and interpretation of spectroscopic signatures for molecules like this compound are greatly enhanced by computational methods, particularly Density Functional Theory (DFT). scirp.org These theoretical calculations can predict vibrational frequencies (FTIR and Raman) which, when compared with experimental data, provide crucial insights into the molecular structure and vibrational modes. scirp.org

A particularly powerful technique for detecting trace amounts of substances is Surface-Enhanced Raman Scattering (SERS), which can amplify Raman signals by factors of 10⁷ to 10¹⁵. semanticscholar.org The enhancement in SERS is attributed to two main mechanisms: electromagnetic enhancement, which arises from localized surface plasmon resonance on rough metal surfaces (typically gold or silver), and chemical enhancement, which involves charge-transfer interactions between the molecule (analyte) and the metal substrate. orientjchem.orgmdpi.com

For nitroaniline isomers, computational modeling has shown that the SERS enhancement is highly dependent on the molecule's adsorption geometry on the metal surface. scirp.org The interaction is often mediated through the lone pair electrons of the amino group and the electron-withdrawing nitro group. scirp.org DFT calculations can predict the most stable orientation of the molecule on a metal cluster and estimate the degree of charge transfer. scirp.org This charge transfer magnitude, along with the HOMO-LUMO energy gap of the analyte-metal complex, can be correlated with the observed SERS enhancement factor. scirp.org

Studies on nitroaniline isomers have shown that the strength of the SERS signal can be influenced by the proximity of the functional groups. For instance, ortho-nitroaniline, where the amino and nitro groups are adjacent, may interact with a gold surface through both groups, affecting the enhancement factor. scirp.org It is predicted that the SERS enhancement for this compound would similarly be governed by the orientation and interaction of its amino, nitro, and iodo substituents with the SERS substrate. The relative enhancement of specific vibrational modes, such as the NO₂ stretching or NH₂ wagging modes, can provide information about the molecule's orientation on the surface. scirp.org

Table 1: Factors Influencing SERS Enhancement for Nitroaromatic Compounds

| Factor | Description | Predicted Effect on this compound |

| Adsorption Geometry | The orientation of the molecule on the metal surface. Interaction is often through the -NH₂ and -NO₂ groups. scirp.org | The molecule's orientation will be crucial, likely involving interactions via the nitro and amino groups with the metal surface. |

| Charge Transfer (CT) | Electron transfer between the analyte and the metal substrate. The magnitude of CT correlates with enhancement. scirp.org | Significant charge transfer is expected due to the electron-donating amino group and electron-withdrawing nitro and iodo groups, contributing to the chemical enhancement mechanism. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital of the analyte-metal complex. scirp.org | A smaller energy gap in the complex would suggest stronger interaction and potentially a larger SERS enhancement. |

| Substituent Position | The relative positions of functional groups can affect steric hindrance and the ability to interact with the surface. scirp.org | The ortho-positioning of the nitro group relative to the iodo group and meta- to the amino group will dictate the preferred binding conformation and influence which vibrational modes are most enhanced. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and intermolecular interactions of molecules over time. acs.orgmun.ca This method simulates the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe structural rearrangements and interactions at an atomic level. mun.ca While specific MD studies on this compound are not widely published, the methodology can be described based on its application to similar molecules like substituted anilines and nitroaromatics. acs.orgresearchgate.net

A typical MD simulation involves placing the molecule of interest, in this case, this compound, into a simulation box filled with a chosen solvent (e.g., water). d-nb.info The interactions between all atoms are described by a force field (e.g., AMBER, OPLS). uoa.gr The simulation then proceeds for a set amount of time (from nanoseconds to microseconds), generating a trajectory that records the position of each atom at every time step. acs.orgd-nb.info

Analysis of the MD trajectory can reveal key information:

Conformational Analysis: The flexibility of the molecule can be assessed by monitoring changes in dihedral angles, particularly the rotation of the nitro and amino groups relative to the benzene ring. mun.ca X-ray diffraction studies have shown that the nitro group in solid-state this compound is disordered, inclined at two different orientations relative to the benzene ring, a phenomenon driven by competing hydrogen bond interactions. nih.govresearchgate.net An MD simulation in solution would explore the energy barriers between these and other possible conformations.

Root-Mean-Square Deviation (RMSD): This metric is used to quantify the change in the molecule's conformation from its initial structure over time. Plateaus in the RMSD plot can indicate stable conformational states. acs.org

Intermolecular Interactions: MD simulations explicitly model interactions between the solute and solvent molecules. For this compound, this would involve analyzing the formation and lifetime of hydrogen bonds between the amino group and water molecules, as well as weaker interactions involving the nitro and iodo groups. researchgate.net The spatial distribution of solvent molecules around the solute can be visualized to understand the hydration structure. researchgate.net

By clustering the conformations sampled during the simulation, the most probable and energetically favorable structures in a given environment can be identified, providing a dynamic picture that complements static experimental data. biorxiv.org

Solvent Effects on Molecular Properties and Reactivity

The molecular properties and reactivity of push-pull molecules, which contain both electron-donating and electron-withdrawing groups, are often highly sensitive to the solvent environment. This compound, with its electron-donating amino (-NH₂) group and electron-withdrawing nitro (-NO₂) and iodo (-I) groups, is expected to exhibit significant solvent-dependent properties, a phenomenon known as solvatochromism. orientjchem.orgresearchgate.net

Computational studies on similar molecules like para-nitroaniline (pNA) have demonstrated that solvent polarity plays a crucial role in determining their electronic structure and spectroscopic behavior. chemrxiv.orgjournalirjpac.com These effects are typically modeled using methods like DFT combined with a Polarizable Continuum Model (PCM), which represents the solvent as a continuous dielectric medium. eurjchem.comresearchgate.net

Key molecular properties affected by the solvent include:

Electronic Absorption Spectra: The intramolecular charge transfer (ICT) from the amino group to the nitro group is a key electronic transition in nitroanilines. chemrxiv.org Polar solvents tend to stabilize the more polar excited state more than the ground state. This stabilization leads to a decrease in the transition energy, resulting in a bathochromic shift (a shift to longer wavelengths, or red-shift) in the UV-Vis absorption spectrum. nih.govsciencepublishinggroup.com Conversely, non-polar solvents result in absorption spectra closer to the gas-phase values. chemrxiv.org

Dipole Moment: The dipole moment of the molecule is expected to increase in more polar solvents. journalirjpac.com The increased charge separation in the ground state, induced by the solvent's reaction field, enhances the molecular dipole moment. Studies on pNA derivatives show a clear trend of increasing dipole moment with increasing solvent polarity. journalirjpac.com

Reactivity: Changes in the electronic structure induced by the solvent can affect the molecule's reactivity. The HOMO-LUMO energy gap is a common indicator of chemical reactivity; a smaller gap generally implies higher reactivity. journalirjpac.com As polar solvents stabilize the charge-transfer state, they can reduce the HOMO-LUMO gap, thereby increasing the molecule's reactivity and polarizability. journalirjpac.com

Table 2: Predicted Solvent Effects on Molecular Properties of this compound

| Property | Solvent Polarity | Predicted Effect | Rationale |

| UV-Vis λmax | Increasing | Bathochromic Shift (Red Shift) | Stabilization of the more polar intramolecular charge-transfer (ICT) excited state. chemrxiv.orgsciencepublishinggroup.com |

| Dipole Moment (µ) | Increasing | Increase | Enhanced charge separation in the ground state due to the solvent's reaction field. journalirjpac.com |

| HOMO-LUMO Gap | Increasing | Decrease | Stabilization of the LUMO associated with the electron-withdrawing groups, leading to enhanced reactivity. journalirjpac.com |

| Vibrational Frequencies | Increasing | Shifts in specific modes (e.g., -NO₂) | Solvent-solute interactions, such as hydrogen bonding, can perturb specific vibrational frequencies. nih.gov |

Derivatization Chemistry and Applications in Functional Molecule Synthesis

Chemical Transformations of 4-Iodo-3-nitroaniline

The reactivity of the amino, nitro, and iodo groups on the aniline (B41778) ring enables a wide range of derivatization reactions. These transformations are crucial for constructing more elaborate molecular architectures. a2bchem.com

The amino group of this compound can be readily functionalized through various reactions, including amidation and benzoylation.

Amidation: This reaction involves the formation of an amide bond by reacting the amino group with a carboxylic acid or its derivative. For instance, N-acylated dipeptide-like compounds can be synthesized by the amidation of the free amino functional group with fatty acids. google.com A general method for the synthesis of aminoacyl p-nitroanilines involves the in situ formation of a selenocarboxylate intermediate of protected amino acids, followed by amidation with an azide. beilstein-journals.org

Benzoylation: The amino group can be benzoylated using reagents like benzoyl chloride. nih.gov This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. nih.gov Copper oxide has also been shown to be an effective catalyst for the benzoylation of amines under solvent-free conditions. tsijournals.com

A study on the benzoylation of various anilines, including nitro-substituted ones, demonstrated that the reaction of 3-nitroaniline (B104315) with benzoyl chloride can yield 3-nitrobenzanilide. nih.gov

Table 1: Examples of Amidation and Benzoylation Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Carboxylic Acid Derivative | N-(4-iodo-3-nitrophenyl)amide | Amidation |

| This compound | Benzoyl Chloride | N-(4-iodo-3-nitrophenyl)benzamide | Benzoylation |

The nitro group in this compound is a key functional group that can be modified, most commonly through reduction to an amino group. This transformation is a critical step in the synthesis of many functional molecules.

The reduction of nitroarenes can be achieved using various reagents and conditions, and the choice of reducing agent can be crucial for chemoselectivity, especially in polynitro compounds. organic-chemistry.orgstackexchange.com Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrogen gas or hydrazine (B178648) hydrate. organic-chemistry.org

Metal-Based Reductions: Reagents like iron in acidic media (Béchamp reduction), stannous chloride, or sodium borohydride (B1222165) in the presence of a catalyst are frequently used. unimi.it

Metal-Free Reductions: Methods using reagents like trichlorosilane (B8805176) and a tertiary amine, or tetrahydroxydiboron (B82485) have been developed for a mild and chemoselective reduction of nitro groups. organic-chemistry.org

The reduction of a nitro group to an amine drastically changes the electronic properties of the benzene (B151609) ring, converting an electron-withdrawing group into a strong electron-donating group. spcmc.ac.in This is a powerful strategy in multi-step synthesis to control the regioselectivity of subsequent reactions. spcmc.ac.in For instance, in dinitro compounds, one nitro group can often be selectively reduced. dergipark.org.tr In dinitrophenols and their ethers, a nitro group ortho to the hydroxyl or alkoxy group is preferentially reduced. stackexchange.com

While direct examples of introducing spiroamine scaffolds starting from this compound are not prevalent in the searched literature, the derivatization of its functional groups provides pathways to complex structures that could include spirocyclic systems. The synthesis of spiro-compounds often involves intramolecular reactions. The functional groups of this compound can be elaborated to create precursors for such cyclizations. For example, the amino group could be alkylated with a chain containing a suitable functional group that can then react with another part of the molecule to form the spirocyclic ring.

Modification of the Nitro Group

This compound as a Strategic Intermediate in Organic Synthesis

The trifunctionality of this compound makes it a valuable intermediate for the synthesis of a wide array of functional molecules, including pharmaceuticals and dyes. a2bchem.com The iodo group is particularly useful for cross-coupling reactions, allowing for the introduction of various substituents. a2bchem.com

Quinolines: this compound can serve as a precursor for substituted anilines that are then used to construct quinoline (B57606) rings. The synthesis of quinolines can be achieved through methods like the Skraup and Doebner-von Miller reactions, which involve the reaction of anilines with α,β-unsaturated carbonyl compounds under acidic conditions. researchgate.net A more modern approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can be prepared from anilines like this compound after suitable modifications. researchgate.netacs.orgnih.gov For example, N-(2-alkynyl)anilines can be cyclized using reagents like iodine monochloride (ICl) or iodine (I₂) to produce 3-iodoquinolines. researchgate.netacs.org

Indoles: The synthesis of indole (B1671886) derivatives can be achieved through various methods starting from substituted anilines. The Bartoli reaction, for instance, allows for the synthesis of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. rsc.org By first reducing the nitro group of a derivative of this compound, one could potentially access precursors for other indole syntheses like the Fischer indole synthesis. rsc.org A general synthesis of polysubstituted indoles involves the reaction of N-arylhydroxylamines (obtained from the reduction of nitroarenes) with conjugated terminal alkynes. nih.gov

Imidazoles: While direct synthesis routes to imidazoles from this compound were not detailed in the provided search results, the functional groups of this compound can be manipulated to form the necessary precursors for imidazole (B134444) ring formation. For example, the reduction of the nitro group to an amine would yield a diamine derivative (after further substitution at the iodo position), which is a common precursor for imidazole synthesis.

This compound and its derivatives are used in the synthesis of dyes and pigments. a2bchem.comdataintelo.comchemicalbook.in The amino group can be diazotized and coupled with various aromatic compounds to form azo dyes. The specific substituents on the aniline ring, such as the iodo and nitro groups, influence the color and properties of the resulting dye. For example, 4-methyl-3-nitroaniline (B15663) is used as an intermediate for dyes and pigments. chemicalbook.in The synthesis of disperse dyes often involves the diazotization of heterocyclic arylamines and coupling with other components. researchgate.net The presence of a nitro group is common in dye precursors. researchgate.net

Preparation of Organometallic Reagents and Their Applications

The carbon-iodine bond in this compound is the principal site for derivatization via organometallic chemistry. This functionality allows the molecule to serve as a versatile building block in the synthesis of more complex functional molecules. While the direct formation of highly reactive organometallic species like Grignard or organolithium reagents from this compound is challenging due to the presence of the acidic amine (-NH₂) and reducible nitro (-NO₂) groups, the compound is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. mt.commt.com In these transformations, a pre-formed organometallic reagent is coupled with the aryl iodide, or an organometallic intermediate is generated in situ. wikipedia.orguwindsor.ca These methods provide powerful and modular routes for carbon-carbon bond formation. solubilityofthings.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organoboron compound and an organohalide. harvard.edu For this compound, this reaction facilitates the synthesis of substituted 2-nitro-4-aminobiphenyls, which are valuable precursors for various dyes, pharmaceuticals, and heterocyclic compounds like carbazoles. acs.orggre.ac.uk The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. harvard.edulibretexts.org The high reactivity of the C-I bond in this compound allows the coupling to proceed under relatively mild conditions. acs.org Research on similar substrates, such as 1-iodo-4-nitrobenzene (B147127), demonstrates that these couplings are high-yielding and tolerant of the nitro group. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Coupling Partner (Organoboron) | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-Nitro-4-amino-1,1'-biphenyl |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/Water | 4'-Methoxy-2-nitro-1,1'-biphenyl-4-amine |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 4-(Thiophen-2-yl)-3-nitroaniline |

This table presents illustrative data based on established Suzuki-Miyaura reaction protocols for nitro-substituted aryl iodides. harvard.eduacs.orgmdpi.com

Sonogashira Coupling

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne. mdpi.commdpi.com This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base, such as triethylamine, which also often serves as the solvent. walisongo.ac.id When applied to this compound, the Sonogashira coupling yields 4-alkynyl-3-nitroaniline derivatives. These products are highly useful intermediates for synthesizing nitrogen-containing heterocycles, conjugated polymers, and molecular electronics. mdpi.com Studies involving the coupling of 1-iodo-4-nitrobenzene with various terminal alkynes have shown the reaction to be efficient and high-yielding, indicating a similar utility for this compound. walisongo.ac.idnih.gov

Table 2: Representative Conditions for Sonogashira Coupling of this compound

| Coupling Partner (Alkyne) | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 4-(Phenylethynyl)-3-nitroaniline |

| Trimethylsilylacetylene | Pd(OAc)₂ / CuI | Dabco | DMF | 3-Nitro-4-((trimethylsilyl)ethynyl)aniline |

| 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)-3-nitroaniline |

This table presents illustrative data based on established Sonogashira reaction protocols for nitro-substituted aryl iodides. walisongo.ac.idnih.govrsc.org

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane), catalyzed by a palladium complex. wikipedia.orgikm.org.my A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents, which are generally unaffected by air or moisture. wikipedia.orgnrochemistry.com This reaction allows for the introduction of a wide variety of alkyl, vinyl, aryl, and other organic groups at the 4-position of the this compound core. The resulting products serve as building blocks for complex natural products and materials. ikm.org.myorganic-chemistry.org The mechanism involves oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. nrochemistry.com

Table 3: Representative Conditions for Stille Coupling of this compound

| Coupling Partner (Organostannane) | Catalyst System | Additive | Solvent | Product Type |

|---|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 2-Nitro-4-amino-1,1'-biphenyl |

| Tributyl(vinyl)stannane | Pd(OAc)₂ / P(furyl)₃ | - | DMF | 3-Nitro-4-vinylaniline |

| (Thiophen-2-yl)trimethylstannane | Pd₂(dba)₃ / AsPh₃ | LiCl | Dioxane | 4-(Thiophen-2-yl)-3-nitroaniline |

This table presents illustrative data based on established Stille reaction protocols for related substrates. nrochemistry.comorganic-chemistry.org

Advanced Research on Biological Activity Mechanisms and Pharmacological Potential

Mechanistic Investigations of Related Nitroaromatic Compound Bioactivity

The biological effects of many nitroaromatic compounds are not exerted by the parent molecule itself but rather by reactive intermediates formed through metabolic processes within the cell. This bioactivation is a critical step in their mechanism of action. svedbergopen.comencyclopedia.pub

Prodrug Activation via Enzymatic Reduction to Nitroso Derivatives

A common feature of nitroaromatic compounds is their function as prodrugs, which are inactive molecules that are converted into their active forms in the body. svedbergopen.com The activation process is initiated by the reduction of the nitro group (-NO₂). encyclopedia.pubnih.gov This reduction can proceed through a series of steps, often catalyzed by enzymes known as nitroreductases. svedbergopen.comencyclopedia.pub

The initial step in the two-electron reduction pathway leads to the formation of a nitroso derivative (-NO). oup.comresearchgate.net This transformation is a key activation step, as the resulting nitroso intermediate is often more reactive than the parent nitro compound. researchgate.net While the nitroso intermediate is a crucial species, it is often transient and not easily detected because the subsequent reduction to a hydroxylamine (B1172632) derivative can be much faster. oup.comnih.gov

The general mechanism for the two-electron reduction is as follows: Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-N(OH)₂ → Ar-NO + H₂O mdpi.com

Role of Cellular Reducing Systems in Bioactivation

The bioactivation of nitroaromatic compounds is dependent on the presence of cellular reducing systems that can donate electrons. mdpi.com Various flavoenzymes, which are enzymes that use flavin cofactors like FAD (flavin adenine (B156593) dinucleotide) or FMN (flavin mononucleotide), play a pivotal role in this process. nih.govmdpi.com These enzymes utilize cellular reducing equivalents, primarily from NADPH or NADH, to catalyze the reduction of the nitro group. nih.gov

Cellular enzymes implicated in the bioactivation of nitroaromatics include:

Type I (Oxygen-Insensitive) Nitroreductases: These enzymes catalyze the two-electron reduction of nitroaromatics to form nitroso and subsequently hydroxylamino intermediates. oup.comnih.gov They are found in various bacteria and are considered important for the selective toxicity of some nitroaromatic drugs against these organisms. scielo.br

Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze a single-electron transfer to the nitroaromatic compound, forming a nitro anion radical. oup.com In the presence of oxygen, this radical can transfer the electron to molecular oxygen, regenerating the parent nitro compound and producing a superoxide (B77818) anion, leading to a futile cycle and oxidative stress. scielo.broup.com

NADPH:Cytochrome P-450 Reductase: This enzyme, located in the endoplasmic reticulum of eukaryotic cells, primarily reduces nitroaromatics via a one-electron pathway, contributing to redox cycling and oxidative stress. mdpi.com

NAD(P)H:Quinone Oxidoreductase (NQO1): This cytosolic enzyme catalyzes the two-electron reduction of various compounds, including some nitroaromatics. mdpi.comnih.gov

The specific enzymes involved and the predominant reduction pathway (one- or two-electron) can vary depending on the specific nitroaromatic compound, the cell type, and the local oxygen concentration. mdpi.comresearchgate.net

Formation of Reactive Intermediates and Their Cellular Consequences

The enzymatic reduction of nitroaromatic compounds generates a cascade of reactive intermediates that are largely responsible for their biological effects. svedbergopen.comresearchgate.net

The key reactive species formed include:

Nitro Anion Radical (Ar-NO₂⁻•): Formed through a one-electron reduction, this radical can react with molecular oxygen to produce superoxide anions (O₂⁻•), which can lead to the formation of other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). scielo.brresearchgate.net This process, known as redox cycling, can induce significant oxidative stress, leading to damage of cellular macromolecules such as lipids, proteins, and DNA. researchgate.net

Nitroso Intermediate (Ar-NO): This electrophilic species can covalently bind to cellular nucleophiles, including thiol groups in proteins and glutathione, potentially leading to enzyme inactivation and disruption of cellular redox balance. nih.gov

Hydroxylamine Derivative (Ar-NHOH): This intermediate can also be oxidized back to the nitroso derivative, contributing to futile cycling. Furthermore, it can be protonated and lose water to form a highly reactive nitrenium ion (Ar-NH⁺), which can form adducts with DNA, leading to mutations and genotoxicity. researchgate.net

The cellular consequences of the formation of these reactive intermediates are manifold and can include:

Oxidative Stress: The excessive production of ROS can overwhelm the cell's antioxidant defenses, leading to peroxidative damage to cell membranes and other cellular components. researchgate.net

DNA Damage: Direct adduction of reactive intermediates to DNA bases or oxidative damage to DNA by ROS can cause strand breaks and mutations, which can trigger cell death pathways or lead to carcinogenesis. researchgate.netnih.gov

Protein Dysfunction: Covalent modification of proteins by reactive intermediates can alter their structure and function, leading to the inhibition of critical enzymes and disruption of cellular signaling pathways.

Exploration of Potential Biological Targets and Signaling Pathways

The cellular damage induced by the reactive metabolites of nitroaromatic compounds can trigger various signaling pathways, ultimately leading to specific cellular outcomes such as the inhibition of cell growth or programmed cell death.

Interaction with Enzymes and Protein Modulation (e.g., Poly(ADP-ribose) Polymerase Inhibition)

The reactive intermediates generated from nitroaromatic compounds can interact with and modulate the activity of various cellular proteins. A notable example of a protein family that can be targeted, either directly or indirectly, by the consequences of nitroaromatic bioactivation is the Poly(ADP-ribose) Polymerase (PARP) family of enzymes. mdpi.com

PARPs are crucial enzymes involved in DNA repair. mdpi.com When DNA single-strand breaks occur, which can be a consequence of the oxidative stress and reactive intermediates generated by nitroaromatic compounds, PARP-1 is recruited to the site of damage. mdpi.com The inhibition of PARP enzymes is a promising strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. mdpi.comnih.gov While direct inhibition of PARP by 4-iodo-3-nitroaniline has not been documented, the principle of targeting DNA repair pathways is relevant to the broader class of DNA-damaging agents. The inhibition of PARP can lead to the accumulation of DNA damage and sensitize cancer cells to the cytotoxic effects of such agents. itn.pt

Furthermore, the selenoprotein thioredoxin reductase (TrxR) has been identified as a target for some nitroaromatic compounds. researchgate.net TrxR is a key enzyme in the cellular antioxidant system. Its inhibition can exacerbate oxidative stress and induce apoptosis. researchgate.net

Induction of Apoptosis and Inhibition of Cell Proliferation

A significant outcome of the cellular stress and damage caused by the bioactivation of nitroaromatic compounds is the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death. nih.govnih.gov

The mechanisms leading to these effects can include:

Cell Cycle Arrest: DNA damage can trigger cell cycle checkpoints, leading to a halt in cell division to allow for DNA repair. For instance, some nitroaromatic compounds have been shown to cause cell cycle arrest in the G2/M phase. nih.gov If the damage is too extensive to be repaired, the cell may be directed towards apoptosis.

Mitochondrial Apoptotic Pathway: Oxidative stress and DNA damage can lead to the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. nih.gov This initiates a cascade of caspase activation (e.g., caspase-9 and caspase-3), which are proteases that execute the apoptotic program, leading to characteristic morphological changes like DNA condensation and fragmentation. nih.gov